molecular formula C11H18ClNO4 B13277036 2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid

2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid

Cat. No.: B13277036
M. Wt: 263.72 g/mol
InChI Key: CRXHLNSOFAZTMS-VOTSOKGWSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid is a chemical compound with the molecular formula C11H19NO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the pentenoic acid backbone: The protected amine is then reacted with appropriate reagents to form the pentenoic acid backbone. This may involve the use of Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Sodium azide (NaN3) for azide substitution, followed by reduction to amine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under acidic conditions but can be removed under basic or nucleophilic conditions, allowing for selective deprotection and subsequent functionalization of the amine group. This property makes it valuable in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Tert-butoxy)carbonyl]amino}pent-4-enoic acid: Similar structure but lacks the chlorine atom.

    2-{[(Tert-butoxy)carbonyl]amino}-4-methylpent-4-enoic acid: Similar structure but lacks the chlorine atom and has a different substitution pattern.

Uniqueness

The presence of the chlorine atom in 2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid imparts unique reactivity, making it suitable for specific substitution reactions that are not possible with its analogs. This makes it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C11H18ClNO4

Molecular Weight

263.72 g/mol

IUPAC Name

(E)-5-chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

InChI

InChI=1S/C11H18ClNO4/c1-7(6-12)5-8(9(14)15)13-10(16)17-11(2,3)4/h6,8H,5H2,1-4H3,(H,13,16)(H,14,15)/b7-6+

InChI Key

CRXHLNSOFAZTMS-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\Cl)/CC(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=CCl)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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